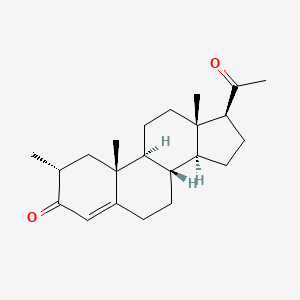

2alpha-Methylprogesterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2alpha-Methylpregn-4-ene-3,20-dione is a corticosteroid hormone.

Applications De Recherche Scientifique

Impact on Steroid and Prostaglandin Production

Research indicates that prostaglandin F(2alpha) (PGF(2alpha)) can influence the production of steroids such as progesterone, affecting secretory functions in bovine luteal cells. These findings highlight the role of PGF(2alpha) in the regulation of bovine corpus luteum as an auto/paracrine factor, which could be relevant in understanding the applications of 2alpha-Methylprogesterone in similar contexts (Korzekwa et al., 2004).

Influence on Myometrial Contractility

Studies have explored the effects of reproductive steroids like oestradiol and progesterone on myometrial levels of cyclooxygenase-2 (COX-2) mRNA and PGF(2alpha) induced myometrial contractility. These insights contribute to our understanding of how 2alpha-Methylprogesterone might interact with other compounds in affecting uterine functions (Engstrøm, 2001).

Applications in Animal Reproduction

Significant research has been conducted in the field of animal reproduction, particularly in cattle. The use of estradiol and progesterone in fixed-time artificial insemination protocols, including the impact of 2alpha-Methylprogesterone-like compounds, is a key area of study. These protocols aim to improve pregnancy rates in Bos indicus cows, demonstrating the practical applications of such compounds in veterinary medicine and animal husbandry (Meneghetti et al., 2009).

Effects on Ovarian Function

The role of prostaglandin F(2alpha) in ovarian function, particularly in relation to oxytocin secretion and progesterone production, has been studied. This research can provide insights into the potential effects of 2alpha-Methylprogesterone in regulating ovarian functions and the menstrual cycle (Skarżyński et al., 1997).

Associations with Angiogenesis in Cancer Research

Research on hypoxia-inducible factors in endometrial carcinoma has shown associations with progesterone. Understanding the role of compounds like 2alpha-Methylprogesterone in such contexts can be crucial for developing treatments and understanding disease progression (Sivridis et al., 2002).

Impact on Uterine Immune Defenses

Progesterone's effect on uterine immune defenses, and its interplay with eicosanoids like prostaglandin F(2alpha), is significant. This research helps in understanding how 2alpha-Methylprogesterone and similar compounds can influence uterine health and resistance to infections (Lewis, 2004).

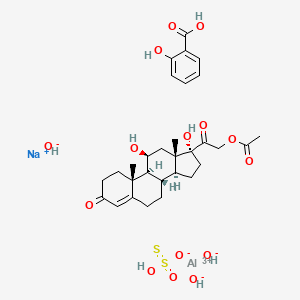

Propriétés

Numéro CAS |

2636-91-1 |

|---|---|

Formule moléculaire |

C22H32O2 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-13-12-22(4)15(11-20(13)24)5-6-16-18-8-7-17(14(2)23)21(18,3)10-9-19(16)22/h11,13,16-19H,5-10,12H2,1-4H3/t13-,16+,17-,18+,19+,21-,22+/m1/s1 |

Clé InChI |

SGQKAJDGWMDIOH-YJIAGASKSA-N |

SMILES isomérique |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4C(=O)C)C)C |

SMILES |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

SMILES canonique |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

Autres numéros CAS |

2636-91-1 |

Origine du produit |

United States |

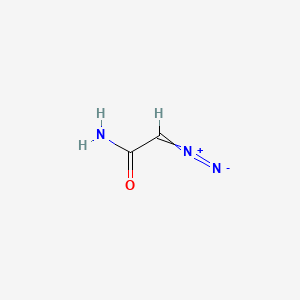

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2,5-dihydrofuran-3-yl]amino]-[bis(2-chloroethyl)amino]phosphinic acid](/img/structure/B1200996.png)

![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)